1-(4-fluorobenzyl)-4-nitro-1H-pyrazole
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Overview
Description
“1-(4-fluorobenzyl)-4-nitro-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a nitro group (-NO2) and a fluorobenzyl group. The presence of these functional groups could give this compound unique chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring, the nitro group, and the fluorobenzyl group would all contribute to its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group is often involved in redox reactions, while the fluorobenzyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could affect its reactivity and the strength of its intermolecular forces .Scientific Research Applications
Results
Pharmacology
Results
Materials Science
Results
Environmental Science
Results
Biology
Results
Forensic Science
Results
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methods
Results: The 19F NMR spectra are typically first-order in nature, simplifying analysis and providing rich information on molecular structure and chemical environment .
Radiopharmaceuticals
Methods
Results: The radiotracer demonstrated high brain uptake and extremely high brain-to-blood ratios in biodistribution studies, indicating its potential for imaging σ1 receptors in conditions like Alzheimer’s disease .
Lithium-Ion Batteries
Methods
Results: The use of this compound has shown to improve the kinetics of lithium-ion transfer, enhancing the overall efficiency and lifespan of the batteries .
Anticancer Research
Results
Some derivatives have exhibited significant potency, with low IC50 values, indicating strong anticancer potential. They also appear to activate intracellular apoptosis pathways, which is a desirable mechanism of action for anticancer drugs .
Synthetic Cannabinoid Research
Methods
Results: The research provides critical insights into the biological effects and potential risks associated with these synthetic compounds, which are often more potent than natural THC .
Radiopharmaceutical Development
Methods
Results: The radiotracers demonstrate high brain uptake and specificity for σ1 receptors, making them suitable for imaging studies related to Alzheimer’s disease and other neurological disorders .
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQZITCHBPNXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-4-nitro-1H-pyrazole |
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